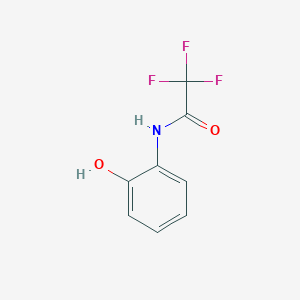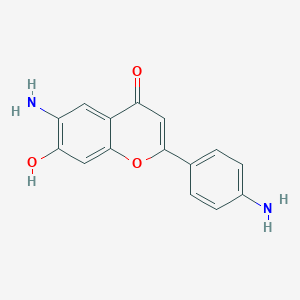
4',6-Diamino-7-hydroxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diamino-7-hydroxyflavone, also known as FAM (Fluorescein Arsenical Hairpin binder), is a fluorescent small molecule that binds to RNA hairpins. It has gained popularity as a tool for studying RNA structure and dynamics due to its ability to selectively bind to RNA hairpins with high affinity and specificity.
Mecanismo De Acción
The mechanism of action of 4',6-Diamino-7-hydroxyflavone involves the binding of the molecule to RNA hairpins. This compound binds to the stem of RNA hairpins, causing a conformational change that results in an increase in fluorescence intensity. The binding of this compound to RNA hairpins is reversible, allowing for the study of RNA dynamics and folding.
Biochemical and Physiological Effects:
This compound is a relatively small molecule and is not known to have any significant biochemical or physiological effects. It is non-toxic and has been used in a variety of cell types and organisms without any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4',6-Diamino-7-hydroxyflavone in lab experiments include its high affinity and specificity for RNA hairpins, its reversible binding, and its ability to selectively label RNA in cells and tissues. However, this compound has some limitations, including its relatively low quantum yield and the potential for photobleaching, which can limit its usefulness in long-term experiments.
Direcciones Futuras
There are several future directions for the use of 4',6-Diamino-7-hydroxyflavone in scientific research. One area of interest is the development of new biosensors based on this compound for the detection of RNA in cells and tissues. Another area of interest is the use of this compound in the study of RNA-protein interactions and RNA localization. Finally, the development of new derivatives of this compound with improved quantum yields and photostability could further enhance its usefulness as a tool for studying RNA structure and dynamics.
Conclusion:
In conclusion, this compound is a valuable tool for studying RNA structure and dynamics. Its high affinity and specificity for RNA hairpins, reversible binding, and ability to selectively label RNA in cells and tissues make it a powerful tool for scientific research. While this compound has some limitations, its potential applications in the development of biosensors and the study of RNA-protein interactions and localization make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of 4',6-Diamino-7-hydroxyflavone involves several steps, starting from commercially available 2-hydroxybenzaldehyde. The first step is the formation of a diol intermediate, which is then converted to the corresponding aldehyde. The aldehyde is then reacted with 4,6-diaminoresorcinol to form the final product, this compound. The synthesis of this compound is relatively straightforward and has been described in detail in the literature.
Aplicaciones Científicas De Investigación
4',6-Diamino-7-hydroxyflavone has been used extensively in the study of RNA structure and dynamics. It has been shown to bind selectively to RNA hairpins with high affinity and specificity, making it a valuable tool for studying RNA folding and unfolding. This compound has also been used to study RNA-protein interactions, RNA localization, and RNA degradation. In addition, this compound has been used in the development of biosensors for the detection of RNA in cells and tissues.
Propiedades
| 199460-11-2 | |
Fórmula molecular |
C15H12N2O3 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
6-amino-2-(4-aminophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H12N2O3/c16-9-3-1-8(2-4-9)14-6-12(18)10-5-11(17)13(19)7-15(10)20-14/h1-7,19H,16-17H2 |
Clave InChI |
JKXGGRIZDZVVAH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)N)N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)N)N |
Sinónimos |
4H-1-Benzopyran-4-one,6-amino-2-(4-aminophenyl)-7-hydroxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


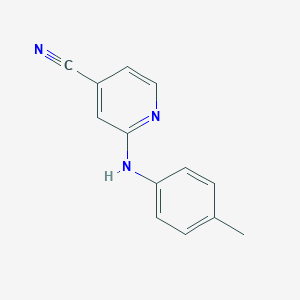

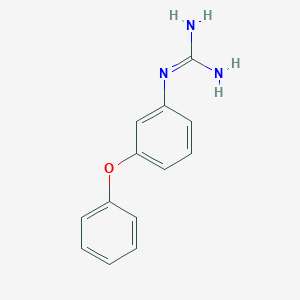
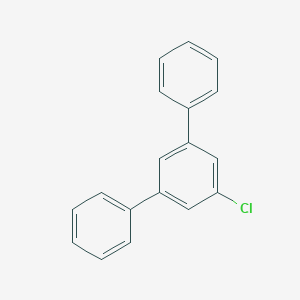

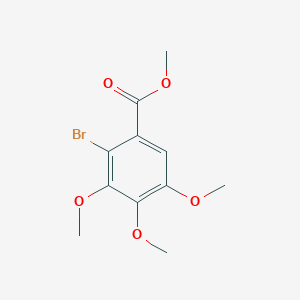
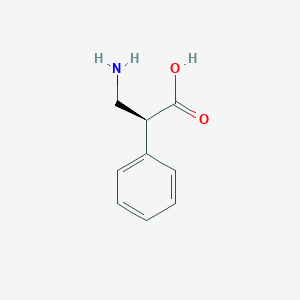
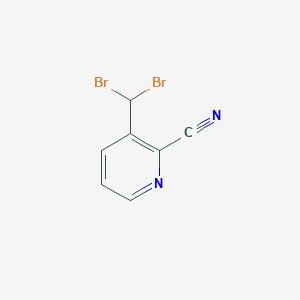
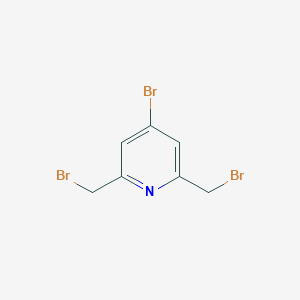
![1-Bromo-4-[(4-bromophenyl)-chloromethyl]benzene](/img/structure/B173610.png)
![3-Methyl-1h-thieno[3,2-c]pyrazole](/img/structure/B173614.png)
